3-Chloro-N-(3-fluorobenzyl)-2-methylaniline
Description
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1036531-56-2) is a halogenated aniline derivative featuring a 3-chloro substituent on the aromatic ring, a 2-methyl group, and a 3-fluorobenzyl moiety attached to the nitrogen atom. This compound is primarily utilized as an intermediate in agrochemical synthesis, particularly for fluorinated quinoline derivatives used in crop protection agents . Its molecular formula is C15H14ClFN, with a molecular weight of 263.73 g/mol (calculated). The 3-fluorobenzyl group enhances lipophilicity and metabolic stability, making it valuable in pesticidal applications .
Properties
IUPAC Name |
3-chloro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-13(15)6-3-7-14(10)17-9-11-4-2-5-12(16)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXHYHEVBXRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
N-Alkylation: Aniline is reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form N-(3-fluorobenzyl)aniline.
Chlorination: The N-(3-fluorobenzyl)aniline is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the 3-position.
Methylation: Finally, the compound is methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nitrogen Atom
(a) 3-Chloro-N-(1,1-difluoropropan-2-ylidene)-2-methylaniline
- Structure : The nitrogen is bonded to a 1,1-difluoropropan-2-ylidene group instead of a fluorobenzyl group.
- Properties : Synthesized in 91% yield as a brown oil, this compound demonstrates higher electrophilicity due to the electron-withdrawing difluoroalkylidene group. Its lipophilicity (predicted XLogP3 ~4.2) is lower than the target compound, likely due to reduced aromaticity .
- Applications : Serves as a precursor for heterocyclic compounds in agrochemistry .
(b) 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
- Structure: A phenoxyethyl group replaces the fluorobenzyl moiety.
(c) 3-Chloro-N-(4-methoxybenzyl)-2-methylaniline
Halogenation Patterns
(a) 3-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline
- Structure : Contains dual halogenation (Cl on the benzyl ring, F on the aniline ring).
- Properties: Molecular weight = 270.13 g/mol.
(b) N-(2-Fluorobenzyl)-3-methylaniline
Heterocyclic Derivatives
3-Chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline
- Structure : Incorporates a furan-phenylmethyl group.
- Properties: Molecular weight = 297.78 g/mol.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups | Applications |
|---|---|---|---|---|
| 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline | 263.73 | ~4.5* | 3-Fluorobenzyl, 2-Me, 3-Cl | Agrochemical intermediate |
| 3-Chloro-N-(1,1-difluoropropan-2-ylidene)-2-methylaniline | 231.65 | ~4.2 | Difluoroalkylidene | Heterocyclic synthesis |
| 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline | 289.80 | 5.3 | Phenoxyethyl | Research chemical |
| 3-Chloro-N-(4-methoxybenzyl)-2-methylaniline | 275.74 | ~3.8 | 4-Methoxybenzyl | Unspecified |
| 3-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline | 270.13 | ~4.7 | Dual halogenation | Experimental studies |
*Estimated based on structural analogs.
Biological Activity
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS No. 1036531-56-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting biochemical pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related anilines possess activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | Chromobacterium violaceum | TBD |
Case Studies
- Enzyme Inhibition Studies : A study assessed the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results demonstrated significant inhibition, suggesting potential applications in treating metabolic disorders.
- Neuropharmacological Effects : Another investigation focused on the compound's ability to cross the blood-brain barrier and its effects on neurotransmitter levels. Preliminary findings indicated that it may enhance serotonin and acetylcholine release in neuronal cultures, which could have implications for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Comparative studies with structurally related compounds highlight differences in biological activity:
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|
| This compound | Moderate | Significant |
| 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
